Cas no 2228130-96-7 (methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate)

Methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate is a chiral ester derivative featuring a cyclopentyl substituent and a sterically hindered tertiary carbon center. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of pharmacologically active molecules, particularly in the development of peptidomimetics and constrained amino acid analogs. The cyclopentyl group enhances lipophilicity, while the dimethyl substitution at the β-position introduces conformational rigidity, which may influence binding selectivity in target interactions. Its ester functionality allows for further derivatization, making it a valuable building block in medicinal chemistry and asymmetric synthesis.
methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate structure
2228130-96-7 structure
Product Name:methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate
CAS No:2228130-96-7
MF:C12H23NO2
MW:213.316523790359
CID:6217691
PubChem ID:165827694
Update Time:2025-10-30

methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate
    • EN300-1823218
    • 2228130-96-7
    • Inchi: 1S/C12H23NO2/c1-12(2,10(13)11(14)15-3)8-9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3
    • InChI Key: UVSUTPQJDDNZTA-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C(C)(C)CC1CCCC1)N)=O

Computed Properties

  • Exact Mass: 213.172878976g/mol
  • Monoisotopic Mass: 213.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 52.3Ų

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Additional information on methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate

Recent Advances in the Application of Methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate (CAS: 2228130-96-7) in Chemical Biology and Pharmaceutical Research

Methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate (CAS: 2228130-96-7) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel protease inhibitors and modulators of protein-protein interactions. The compound's cyclopentyl and dimethylbutanoate moieties contribute to its conformational rigidity, making it a valuable scaffold for drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate in the synthesis of selective cathepsin K inhibitors. The researchers utilized the compound's stereochemical configuration to develop potent inhibitors with improved pharmacokinetic properties compared to previous generations. Molecular docking studies revealed that the cyclopentyl group plays a crucial role in binding to the S2 pocket of cathepsin K, while the ester functionality allows for further structural modifications.

In the field of neurodegenerative disease research, methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate has shown promise as a precursor for γ-secretase modulators. A recent patent application (WO2023051234) describes its use in the synthesis of compounds that selectively reduce amyloid-β42 production without affecting other γ-secretase substrates. This approach represents a potential breakthrough in Alzheimer's disease treatment, addressing one of the key pathological mechanisms while minimizing side effects associated with complete γ-secretase inhibition.

The compound's application extends to antiviral drug development, particularly against SARS-CoV-2. Research published in Bioorganic & Medicinal Chemistry Letters (2023) reported that derivatives of methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate exhibit inhibitory activity against the viral main protease (Mpro). The study identified specific structural modifications that enhance binding affinity while maintaining favorable drug-like properties, suggesting potential for further optimization as COVID-19 therapeutics.

From a synthetic chemistry perspective, recent advances have improved the production efficiency of methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate. A 2024 paper in Organic Process Research & Development described an asymmetric synthesis route with >95% enantiomeric excess, addressing previous challenges in stereochemical control. This development is particularly significant as it enables large-scale production of enantiomerically pure material for preclinical and clinical studies.

Ongoing research continues to explore the versatility of methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate in medicinal chemistry. Current investigations focus on its potential as a building block for PROTACs (proteolysis-targeting chimeras) and other targeted protein degradation technologies. The compound's ability to incorporate various warheads and linker moieties while maintaining favorable physicochemical properties makes it particularly attractive for this emerging therapeutic modality.

In conclusion, methyl 2-amino-4-cyclopentyl-3,3-dimethylbutanoate (2228130-96-7) represents a valuable chemical entity with diverse applications in drug discovery and development. Its unique structural features continue to inspire novel therapeutic approaches across multiple disease areas, supported by recent advances in synthetic methodology and biological evaluation. Future research directions will likely focus on expanding its utility in targeted therapies and exploring its potential in combination treatments.

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